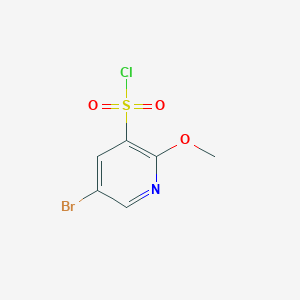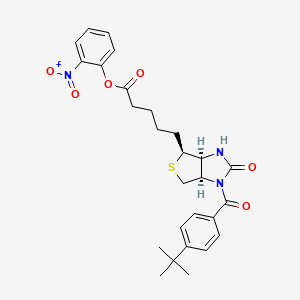
Benzyl 2-methylazepane-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Benzyl 2-methylazepane-1-carboxylate consists of a benzyl group attached to a 2-methylazepane-1-carboxylate moiety . The molecular weight of the compound is 247.33 g/mol.Chemical Reactions Analysis
Specific chemical reactions involving Benzyl 2-methylazepane-1-carboxylate are not detailed in the available sources .Physical And Chemical Properties Analysis
Benzyl 2-methylazepane-1-carboxylate has a molecular weight of 247.33 g/mol. The density of the compound is 1.1±0.1 g/cm3, and it has a boiling point of 358.5±21.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
Benzyl 2-methylazepane-1-carboxylate has applications in the field of organic synthesis. A study by Insani et al. (2015) demonstrated the synthesis of a related compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, using Microwave Assisted Organic Synthesis (MAOS). This compound showed significant corrosion inhibition efficiency on carbon steel in a saline solution, hinting at potential applications of similar benzyl compounds in corrosion inhibition (Insani, Wahyuningrum, & Bundjali, 2015).
Heterocyclic Chemistry
In heterocyclic chemistry, compounds like Benzyl 2-methylazepane-1-carboxylate are used as precursors or intermediates. For example, Lim et al. (2007) synthesized methyl 2-amino-3H-1-benzazepine-4-carboxylates, highlighting the versatile applications of benzazepine derivatives in synthetic chemistry (Lim, Song, & Lee, 2007).
Medicinal Chemistry
In medicinal chemistry, related benzyl compounds have shown potential as scaffolds for developing anticancer agents. A study by Stefely et al. (2010) described the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which inhibited cancer cell growth, illustrating the role of benzyl derivatives in drug development (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Molecular and Structural Studies
Benzyl derivatives are also used in molecular and structural studies. Qadir et al. (2005) synthesized several 1-benzazepine heterocycles, utilizing benzyl substituents to examine their solution- and solid-state structures (Qadir, Cobb, Sheldrake, Whittall, White, Hii, Horton, & Hursthouse, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl 2-methylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-13-8-4-3-7-11-16(13)15(17)18-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,3-4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUGXCKFNIIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-methylazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)






